molecular formula C13H17BrN2O2 B11793215 5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid

5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid

Cat. No.: B11793215
M. Wt: 313.19 g/mol
InChI Key: NWBSSAMYYHVVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol This compound is a derivative of nicotinic acid, featuring a bromine atom, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and requires specific conditions such as the presence of a base and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid serves as a building block for synthesizing various pharmaceutical compounds. Its structural properties allow for modifications that can enhance pharmacological effects. For instance, studies have indicated its potential to interact with nicotinic acetylcholine receptors, which are crucial in cognitive processes and neuroprotection .

Biological Studies

The compound has been utilized in research focusing on its interactions with biological targets, particularly nicotinic receptors. Its ability to selectively bind to certain receptor subtypes suggests it could be developed into a therapeutic agent for cognitive enhancement or neurodegenerative diseases .

Materials Science

In addition to its biological applications, this compound has potential uses in the development of advanced materials, such as conductive polymers or fluorescent materials, due to its unique chemical structure.

Case Study 1: Pharmacological Effects

A study examined the interaction of this compound with nicotinic acetylcholine receptors in vitro. Results indicated that it exhibited selective binding to specific receptor subtypes, suggesting potential use in cognitive enhancement therapies.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to improve solubility and efficacy against various biological targets. Modifications included varying the piperidine structure and introducing additional functional groups, leading to compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid stands out due to its unique combination of a bromine atom, a methyl group, and a piperidine ring

Biological Activity

5-Bromo-2-methyl-6-(4-methylpiperidin-1-yl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in relation to the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}BrN2_2O, with a molecular weight of 313.19 g/mol. The compound features a bromine atom at the 5-position and a 4-methylpiperidine moiety at the 6-position of the nicotinic acid framework, which is significant for its biological activity .

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and cognitive processes. The compound may exhibit selective binding to specific nAChR subtypes, potentially leading to cognitive enhancement and neuroprotective effects .

Pharmacological Effects

The compound has been studied for various pharmacological effects:

  • Cognitive Enhancement : Due to its interaction with nAChRs, it may improve cognitive functions and memory.
  • Neuroprotection : Potential protective effects against neurodegenerative diseases are being explored, as nAChRs are involved in neuroprotection mechanisms .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Bromo-nicotinic acidBromine at 5-positionBasic nicotinic structure without piperidine
5-Bromo-2-methylpyridine-3-carboxylic acidBromine at 5-positionLacks piperidine moiety; simpler structure
5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acidSimilar piperazine instead of piperidineVariation in nitrogen-containing ring; different biological properties

The presence of both bromine and a piperidine derivative in this compound distinguishes it from others, potentially enhancing its biological activity and specificity towards certain therapeutic targets .

Future Directions

Further research is necessary to fully elucidate the mechanisms of action of this compound. Studies focusing on:

  • Receptor Binding Affinities : Understanding how this compound binds to various nAChR subtypes.
  • Functional Assays : Evaluating the physiological effects of this compound on neuronal activity.

Such investigations could pave the way for developing new therapeutic agents targeting cognitive impairments and neurodegenerative conditions.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

5-bromo-2-methyl-6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H17BrN2O2/c1-8-3-5-16(6-4-8)12-11(14)7-10(13(17)18)9(2)15-12/h7-8H,3-6H2,1-2H3,(H,17,18)

InChI Key

NWBSSAMYYHVVHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=N2)C)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.